4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Description
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-(1-methylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-11-3-2-5(10-11)7-9-6(8)4-12-7/h2-4H,1H3 |
InChI Key |
QZHPJNBECFCYSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole generally proceeds via the following key steps:
- Preparation of a suitable 2-bromo-1-(1-methyl-1H-pyrazol-3-yl) ethanone intermediate.
- Cyclization with a sulfur-containing nucleophile (e.g., thiosemicarbazones or thiourea derivatives) to form the thiazole ring.
- Purification and characterization of the final heterocyclic product.
This approach leverages the well-established Hantzsch thiazole synthesis, where α-bromoketones react with thioamide or thiosemicarbazone derivatives to yield 1,3-thiazoles substituted at the 2-position.
Preparation of Key Intermediate: 2-Bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanone
This α-bromoketone intermediate is crucial for subsequent cyclization. It can be synthesized by bromination of the corresponding acetylpyrazole derivative.
- Start from 1-methyl-1H-pyrazol-3-yl ethanone (acetylpyrazole).
- Brominate the methyl ketone group using bromine (Br2) in an inert solvent such as chloroform (CHCl3) at controlled temperature.
- The bromine selectively substitutes at the α-position to the carbonyl, yielding 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanone.
This method is adapted from literature on related pyrazole derivatives and bromoketones used for thiazole synthesis.
Cyclization to Form the 1,3-Thiazole Ring
The core cyclization involves reacting the α-bromoketone intermediate with a sulfur source, typically a thiosemicarbazone or thiourea derivative, under reflux in ethanol or another suitable solvent.
| Step | Conditions | Notes |
|---|---|---|
| Reactants | 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanone + thiosemicarbazone | Equimolar amounts |
| Solvent | Ethanol (EtOH) | Reflux conditions |
| Temperature | 78–100 °C (reflux) | 2–4 hours reaction time |
| Monitoring | Thin Layer Chromatography (TLC) | To confirm completion |
| Workup | Filtration, washing with ethanol | Isolation of precipitated thiazole |
The reaction proceeds via nucleophilic substitution of the bromine by the sulfur atom of the thiosemicarbazone, followed by intramolecular cyclization and elimination to form the thiazole ring.
This procedure aligns with the Hantzsch thiazole synthesis and has been reported to yield the desired 1,3-thiazole derivatives bearing pyrazole moieties efficiently.
Example Experimental Procedure
An example synthesis from the literature for a related compound (2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with thiosemicarbazones) can be adapted as follows:
- Mix 1 mmol of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanone with 1 mmol of thiosemicarbazone derivative in 30 mL ethanol.
- Reflux the mixture for 2–4 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to precipitate the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum.
- Characterize by NMR, MS, and elemental analysis to confirm structure.
This method is reported to give good yields (typically >70%) of the thiazole products with high purity.
Alternative Synthetic Routes and Considerations
Metal-mediated cyclization: Some patents describe metal-assisted reduction and cyclization reactions involving indium and hydrochloric acid to form related heterocycles from substituted nitroanilines and bromo-pyrazolyl ethanones, though these are more complex and target quinoxaline derivatives rather than thiazoles.
Methylation of pyrazole: The 1-methyl group on the pyrazole ring can be introduced prior to the bromoketone synthesis by methylation of pyrazole using methyl iodide and a base such as potassium carbonate.
Green chemistry adaptations: Continuous flow reactors and solvent-free conditions have been explored for scale-up and environmental benefits, but detailed protocols for this specific compound are limited.
Summary Table of Preparation Methods
Characterization and Confirmation
The final compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the pyrazole and thiazole ring environments.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Infrared Spectroscopy (IR): Identification of characteristic thiazole and pyrazole functional groups.
- Elemental Analysis: To confirm purity and composition.
These methods confirm the formation of the desired 4-bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole structure.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring with bromine and 1-methyl-1H-pyrazole substitutions. It has a molecular formula of and a molecular weight of approximately 244.11 g/mol . This compound is of interest in medicinal chemistry and materials science because of its unique structural properties, which contribute to its chemical reactivity and biological activity.
Scientific Research Applications
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is valuable in scientific research, particularly for investigating biological properties. Research suggests that its structural characteristics enable interactions with various biological targets, modulating their activity through binding to specific enzymes or receptors. The exact pathways зависят from the biological context and target. This compound has potential anti-inflammatory, analgesic, and anti-cancer effects because of the pyrazole moiety, which is known for its various pharmacological activities. Compounds containing thiazole rings are recognized for their antimicrobial properties, suggesting that this compound may also exhibit antibacterial activity.
Structural Analogues
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | Contains a pyrazole ring but lacks the thiazole moiety | Simpler structure without thiazole |
| 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | Retains the core structure but lacks the bromine atom | No halogen substitution |
| 4-Bromo-2-(5-methylthiazolyl)-pyrazoles | Contains similar thiazole structures | Different substitution patterns on thiazoles |
| 4-Bromo-thiazoles | Various substitutions on thiazoles without pyrazoles | Focused on thiazole reactivity |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
5-Bromo-2-(chloromethyl)-1,3-thiazole (CAS 50398-74-8)
- Structure : Differs by a chloromethyl group at position 2 instead of the 1-methylpyrazole.
- Properties : Higher molecular weight (212.5 g/mol) and increased reactivity due to the chloromethyl group, which can undergo nucleophilic substitution. The bromine at position 5 may alter electronic distribution compared to position 4 in the target compound .
- Applications : Primarily used as a synthetic intermediate for functionalized thiazoles.
4-Bromo-2-(3-trifluoromethylphenyl)thiazole
- Structure : A trifluoromethylphenyl group replaces the 1-methylpyrazole at position 2.
- Properties : Enhanced lipophilicity (predicted logP: 3.5) and acidity (predicted pKa: -0.79) due to the electron-withdrawing CF₃ group. Boiling point (339.7°C) and density (1.646 g/cm³) are higher than typical thiazoles, reflecting stronger intermolecular forces .
- Applications : Explored in agrochemicals for its stability under harsh conditions.
Pyrazole-Modified Analogues
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3)
- Structure : Shares the bromo and methylpyrazole motifs but lacks the thiazole ring.
- Properties : Higher similarity score (0.90) due to the trifluoromethyl group, which increases metabolic stability. NMR data show distinct shifts for the CF₃ group (δ ~110 ppm in ¹³C NMR) compared to thiazole protons in the target compound .
- Applications : Used in pharmaceuticals as a bioisostere for carboxylic acids.
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 20154-03-4)
- Structure : Features an isobutyl group instead of methyl on the pyrazole, reducing steric hindrance.
- Properties: Lower similarity (0.76) due to the branched alkyl chain, which improves solubility in nonpolar solvents. IR spectra show characteristic C-F stretches at 1150–1250 cm⁻¹ .
Hybrid Thiazole-Pyrazole-Triazole Systems
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Incorporates a bromophenyl-thiazole linked to a dihydropyrazole-triazole system.
- X-ray crystallography reveals a planar geometry favoring intermolecular interactions .
- Biological Activity : Demonstrates antimicrobial activity (MIC: 2–8 µg/mL against Candida spp.) due to synergistic effects of the thiazole and triazole moieties .
Chloro vs. Bromo Derivatives (Compounds 4 and 5 in )
- Structural Difference : Chlorine replaces bromine in the thiazole ring.
- Halogen-bonding strength follows the order Br > Cl, affecting target affinity .
Biological Activity
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring substituted with a bromine atom and a 1-methyl-1H-pyrazole moiety, which contributes to its pharmacological potential. The molecular formula is with a molecular weight of approximately 232.10 g/mol.
Structural Characteristics
The unique structure of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole allows it to interact with various biological targets, making it a subject of interest for drug development. The presence of the thiazole and pyrazole rings is significant for its biological activity, as these moieties are known for their roles in various pharmacological effects.
Anti-inflammatory and Analgesic Effects
Research indicates that 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole exhibits potential anti-inflammatory and analgesic properties. The pyrazole moiety is particularly noted for its analgesic effects, which have been documented in various studies involving pain models. The compound's mechanism may involve inhibition of inflammatory mediators and modulation of pain pathways.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have shown that derivatives containing thiazole structures can suppress the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, thiazole derivatives have demonstrated IC50 values indicating effective antiproliferative activity against these cancer cells . The mechanism may involve cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole might exhibit significant antibacterial activity due to the structural characteristics of the thiazole ring. This suggests potential applications in treating bacterial infections.
The biological activity of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact mechanisms are still under investigation but likely involve interactions with signaling pathways related to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | Contains a pyrazole ring but lacks the thiazole moiety | Simpler structure without thiazole |
| 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | Retains the core structure but lacks the bromine atom | No halogen substitution |
| 4-Bromo-thiazoles | Various substitutions on thiazoles without pyrazoles | Focused on thiazole reactivity |
This table illustrates how variations in substituents can lead to different chemical properties and biological activities, highlighting the significance of the bromine and pyrazole components in enhancing the compound's bioactivity.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. For example:
- Anticancer Activity : A study evaluated several thiazole derivatives for their ability to inhibit cell proliferation in MCF-7 cells. Among these, certain compounds exhibited IC50 values significantly lower than standard drugs like Staurosporine, indicating strong anticancer potential .
- Inflammatory Response : Another study examined the anti-inflammatory effects of similar compounds in models induced by lipopolysaccharides (LPS), demonstrating a marked reduction in inflammatory markers such as nitric oxide (NO) and TNF-alpha .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
